REACTION_CXSMILES
|
C([Mg]Cl)(C)C.I[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1.[O:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.[Cl-].[NH4+]>C(OCC)C.C1COCC1>[OH:21][C:18]1([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH2:19][CH2:20][O:15][CH2:16][CH2:17]1 |f:3.4|
|
Name
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solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred at the same temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred first at −40° C. for 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
finally at RT for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was substantially removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
1000 ml of water were added to the remaining residue, which
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with approx. 500 ml each time of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed successively with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified
|
Type
|
STIRRING
|
Details
|
by stirring with 10:1 cyclohexane/ethyl acetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |